2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways. Primarily, it disrupts the signaling pathways responsible for cell growth and survival . This disruption can lead to the death of cancer cells, thereby exhibiting anti-tumor activity .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability and potential drug-like properties .
Result of Action
The result of the compound’s action is the inhibition of c-Met kinase, leading to the disruption of cell growth and survival pathways . This disruption can lead to the death of cancer cells, exhibiting its potential as an anti-tumor agent .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that similar triazoloquinoxaline derivatives have shown potential as c-Met kinase inhibitors . These compounds interact with enzymes and proteins, specifically the c-Met kinase, which plays a crucial role in cellular processes such as growth, proliferation, and survival .
Cellular Effects
In cellular contexts, 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide may exhibit significant effects. Similar compounds have demonstrated anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . They influence cell function by inhibiting c-Met kinase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with biomolecules at the molecular level. As a potential c-Met kinase inhibitor, it may bind to the enzyme, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stable and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be studied. Related compounds have shown dose-dependent anti-tumor activity in various cancer cell lines .
Metabolic Pathways
Similar compounds have been found to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds, due to their potential as kinase inhibitors, may interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds, due to their potential as kinase inhibitors, may be directed to specific compartments or organelles where the target kinase is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted compounds with different functional groups .
Scientific Research Applications
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core structure and exhibit comparable biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds have a similar quinoxaline core and are studied for their DNA intercalation activities and anticancer properties.
Uniqueness
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is unique due to its specific structural features, such as the propyl and o-tolylacetamide groups, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-3-8-18-23-24-20-21(28)25(16-11-6-7-12-17(16)26(18)20)13-19(27)22-15-10-5-4-9-14(15)2/h4-7,9-12H,3,8,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODSYPCAVNGIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.